molecular formula C8H7IN2O B8585433 7-Iodo-6-methylbenzo[d]isoxazol-3-amine

7-Iodo-6-methylbenzo[d]isoxazol-3-amine

Cat. No.: B8585433
M. Wt: 274.06 g/mol
InChI Key: BQFURLKISYJQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-6-methylbenzo[d]isoxazol-3-amine is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

7-iodo-6-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7IN2O/c1-4-2-3-5-7(6(4)9)12-11-8(5)10/h2-3H,1H3,(H2,10,11)

InChI Key

BQFURLKISYJQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)N)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium tert-butoxide (2.20 g, 19.2 mmol) was added to a solution of N-hydroxyacetamide (1.44 g, 19.2 mmol) in N,N′-dimethylformamide (25 mL) under argon. The resulting white suspension was stirred at room temperature for 30 minutes and then 2-fluoro-3-iodo-4-methylbenzonitrile (WO2006094187, 2.00 g, 7.7 mmol) was added and the mixture was stirred at room temperature for 6 hours. Further N-hydroxyacetamide (0.29 g, 3.9 mmol) and potassium tert-butoxide (0.45 g, 3.9 mmol) were added and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and water and ethyl acetate were added. The organic layer was separated and the aqueous phase was extracted with further ethyl acetate. The combined organic layers were washed with brine, dried, (MgSO4) and evaporated. The residue was purified by flash chromatography (9:1 hexanes/ethyl acetate to ethyl acetate) to yield the title compound (1.79 g, 81%) as a solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

To a 250 mL three necked round-bottomed flask equipped with a mechanical stirrer under nitrogen was added anhydrous DMF (100 mL) and acetohydroxamic acid (4.65 g, 62 mmol). After a clear solution was obtained, potassium tert-butoxide (6.94 g, 62 mmol) was added. The cloudy white mixture was allowed to stir for 30 min. 2-Fluoro-3-iodo-4-methylbenzonitrile (8.0 g, 31 mmol) was added and the reaction mixture was allowed to stir at RT for 6 h. Additional acetohydroxarnic acid (1.16 g, 15.5 mmol) and potassium tert-butoxide (1.74 g, 15.5 mmol) were added, and stirring continued for 12 h. The reaction mixture was distilled under reduced pressure to remove most of the DMF and the residue was partitioned between ethyl acetate (250 mL) and sat. aqueous ammonium chloride (50 mL). The aqueous layer was washed with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (50 mL), dried over MgSO4, and then evaporated under reduced pressure. The crude product was loaded on an ISCO column (330 g, eluted with 20-70% ethyl acetate in hexanes) to provide the title compound as an off white crystalline solid. MS (ESI, pos. ion) m/z: 275.0 (M+1).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
1.16 g
Type
reactant
Reaction Step Four
Quantity
1.74 g
Type
reactant
Reaction Step Four
Quantity
4.65 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five

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